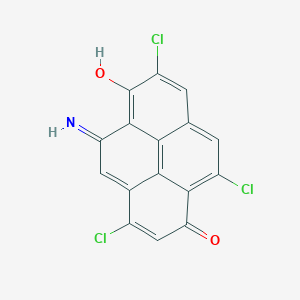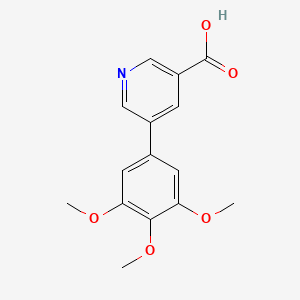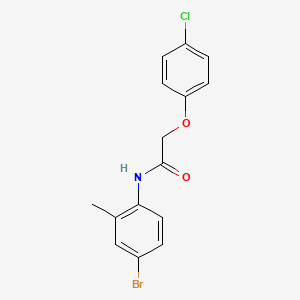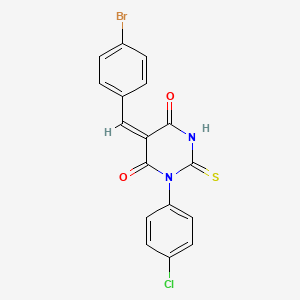
10-amino-2,5,8-trichloro-1,6-pyrenedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-amino-2,5,8-trichloro-1,6-pyrenedione, also known as ATPD, is a synthetic compound that has been widely used in scientific research. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon that is commonly found in fossil fuels and cigarette smoke. ATPD has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in many areas of research.
Mécanisme D'action
The mechanism of action of 10-amino-2,5,8-trichloro-1,6-pyrenedione is not fully understood, but it is thought to involve the formation of reactive oxygen species and other free radicals. These molecules can cause damage to cellular components such as DNA, proteins, and lipids, leading to oxidative stress and cell death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of DNA damage and oxidative stress, the inhibition of cellular signaling pathways, and the modulation of gene expression. It has also been shown to have anti-inflammatory and anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 10-amino-2,5,8-trichloro-1,6-pyrenedione in lab experiments is its ability to induce DNA damage and oxidative stress, which can be useful for studying these processes in vitro. However, this compound can also be toxic to cells at high concentrations, which can limit its usefulness in certain types of experiments.
Orientations Futures
There are many potential future directions for research involving 10-amino-2,5,8-trichloro-1,6-pyrenedione. One area of interest is the development of new fluorescent probes based on this compound, which could be used for the detection of specific biomolecules in cells and tissues. Another area of interest is the use of this compound as a tool for studying the role of oxidative stress in disease processes, such as cancer and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in biomedical research.
Méthodes De Synthèse
The synthesis of 10-amino-2,5,8-trichloro-1,6-pyrenedione involves several steps, starting with the reaction of pyrene with nitric acid to form 1-nitropyrene. This compound is then reacted with chlorosulfonic acid to form 1-chloro-3-nitropyrene, which is further reacted with ammonia to form 10-amino-1,6-pyrenedione. Finally, this compound is chlorinated with chlorine gas to form this compound.
Applications De Recherche Scientifique
10-amino-2,5,8-trichloro-1,6-pyrenedione has been used in a variety of scientific research applications, including studies of DNA damage and repair, oxidative stress, and cellular signaling pathways. It has also been used as a fluorescent probe for the detection of reactive oxygen species and other biomolecules.
Propriétés
IUPAC Name |
3,7,10-trichloro-6-hydroxy-5-iminopyren-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6Cl3NO2/c17-7-4-11(21)14-8(18)1-5-2-9(19)16(22)15-10(20)3-6(7)13(14)12(5)15/h1-4,20,22H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLFAHXZROFIFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=C3C2=C4C(=CC3=N)C(=CC(=O)C4=C1Cl)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5001914.png)
![butyl 3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5001918.png)
![5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5001927.png)
![1-chloro-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5001935.png)
![methyl 4-[3-(4-hydroxy-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5001940.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide](/img/structure/B5001950.png)

![N-4-pyridinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5001978.png)
![4-fluoro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5001992.png)



![(3R*,4R*)-1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5002021.png)